molecular formula C7H7F2NO3S B2829753 2,5-Difluoro-4-methoxybenzenesulfonamide CAS No. 1208075-55-1

2,5-Difluoro-4-methoxybenzenesulfonamide

Cat. No.: B2829753
CAS No.: 1208075-55-1
M. Wt: 223.19
InChI Key: SVXGHVOHWQRDSW-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzenesulfonamide: is an organic compound with the molecular formula C7H7F2NO3S . It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-methoxybenzenesulfonamide typically involves the sulfonation of 2,5-difluoro-4-methoxyaniline. The reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Sulfonic acids are the major products.

    Reduction Products: Sulfonamides are typically formed.

Scientific Research Applications

Chemistry: 2,5-Difluoro-4-methoxybenzenesulfonamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators. Its sulfonamide group is known to interact with biological targets, making it a valuable scaffold in drug discovery .

Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The fluorine atoms and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-difluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXGHVOHWQRDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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